molecular formula C17H19N3O2 B1510460 tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate CAS No. 1029691-17-5

tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate

Cat. No.: B1510460
CAS No.: 1029691-17-5
M. Wt: 297.35 g/mol
InChI Key: WQCGDEQLNYULRY-UHFFFAOYSA-N
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Description

Tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals, often exhibiting a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biological systems due to its fluorescent properties.

Medicine: Indole derivatives, including tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate, are investigated for their potential therapeutic applications. They have shown promise in the treatment of various diseases, such as cancer and microbial infections.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure and biological activity make it a valuable candidate for drug discovery and development.

Mechanism of Action

The mechanism by which tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Indole-3-carbinol: Another indole derivative with potential anticancer properties.

  • Tryptophan: An essential amino acid that serves as a precursor for various indole derivatives.

  • Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.

Uniqueness: Tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate stands out due to its specific structural features, such as the presence of the cyano group and the tert-butyl carbamate moiety. These features contribute to its unique biological and chemical properties, distinguishing it from other indole derivatives.

Properties

IUPAC Name

tert-butyl N-(7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)19-11-7-13-12-6-10(9-18)4-5-14(12)20-15(13)8-11/h4-6,11,20H,7-8H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCGDEQLNYULRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736060
Record name tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029691-17-5
Record name tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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